Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and TIE2. [] These RTKs play crucial roles in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]
Cabozantinib has demonstrated potent inhibitory activity against wild type and activating mutant forms of RET associated with medullary thyroid cancer (MTC). [] It is also being investigated for potential applications in other malignancies like renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), prostate cancer, gastrointestinal stromal tumors (GIST), and neuroendocrine prostate cancer (SCNPC). [, , , , , , , , , , , , , , , , , ]
Cabozantinib's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs), particularly MET, VEGFR2, RET, AXL, KIT, and TIE2. [] This inhibition disrupts downstream signaling pathways involved in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: